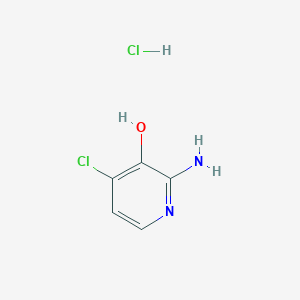

2-Amino-4-chloropyridin-3-ol hydrochloride

Beschreibung

Significance of Pyridine (B92270) Derivatives in Advanced Organic Synthesis and Materials Science

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, and its derivatives are of paramount importance in both advanced organic synthesis and materials science. numberanalytics.com In organic synthesis, the pyridine moiety is a versatile precursor for a wide array of functionalized compounds. nih.gov Its unique electronic structure, characterized by the electron-withdrawing nature of the nitrogen atom, influences the reactivity of the ring and its substituents. This allows for selective chemical transformations, making pyridine derivatives essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. guidechem.com

In the realm of materials science, the incorporation of pyridine units into polymers and other materials can impart desirable properties. nbinno.com The nitrogen atom can act as a coordination site for metal ions, leading to the formation of metal-organic frameworks (MOFs) and coordination polymers with applications in catalysis, gas storage, and electronics. Furthermore, the inherent aromaticity and polarizability of the pyridine ring contribute to the optical and electronic properties of materials, making them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices. nbinno.com The introduction of fluorine atoms into the pyridine ring, for instance, can significantly alter a material's conductivity, thermal stability, and reactivity. nbinno.com

Overview of Substituted Pyridinols in Synthetic Chemistry

Substituted pyridinols, which are pyridine rings bearing one or more hydroxyl groups, represent a particularly important subclass of pyridine derivatives. The hydroxyl group can act as a hydrogen bond donor and acceptor, influencing the intermolecular interactions and, consequently, the physical properties of the resulting compounds. Moreover, the hydroxyl group can be readily converted into other functional groups, further expanding the synthetic utility of these molecules.

In medicinal chemistry, the pyridinol scaffold is present in numerous biologically active compounds. nih.govnih.gov The ability of the hydroxyl group to participate in hydrogen bonding is crucial for the interaction of these molecules with biological targets such as enzymes and receptors. Recent advances in medicinal chemistry have highlighted the importance of pyridinone-containing compounds, which are tautomers of hydroxypyridines, in the development of new therapeutic agents with a broad spectrum of pharmacological activities. nih.gov

Research Trajectories for 2-Amino-4-chloropyridin-3-ol Hydrochloride

While specific research on this compound is not yet widely published, its structural features suggest several promising research avenues. The presence of an amino group, a chloro substituent, and a hydroxyl group on the pyridine ring provides multiple points for chemical modification, making it a potentially valuable building block for combinatorial chemistry and the synthesis of compound libraries for drug discovery.

The combination of a halogen atom and an amino group makes this compound a candidate for various cross-coupling reactions, enabling the introduction of diverse substituents at specific positions on the pyridine ring. The hydroxyl group offers a handle for further functionalization or can play a role in directing the regioselectivity of subsequent reactions. Given the established importance of substituted aminopyridines and pyridinols in medicinal chemistry, it is plausible that derivatives of this compound could be investigated for their potential biological activities. eurekaselect.commdpi.com

Furthermore, in materials science, this compound could serve as a monomer or a precursor for the synthesis of functional polymers and coordination complexes. The interplay of the different functional groups could lead to materials with tailored electronic, optical, or coordination properties.

Below is a table summarizing the key properties of the parent compound, 2-Amino-4-chloropyridine, which provides a basis for understanding the characteristics of its hydroxylated hydrochloride salt.

| Property | Value | Reference |

| CAS Number | 19798-80-2 | sigmaaldrich.com |

| Molecular Formula | C5H5ClN2 | sigmaaldrich.com |

| Molecular Weight | 128.56 g/mol | sigmaaldrich.com |

| Appearance | White to light brown solid | thermofisher.com |

| Melting Point | 129-133 °C | sigmaaldrich.com |

Structure

2D Structure

Eigenschaften

Molekularformel |

C5H6Cl2N2O |

|---|---|

Molekulargewicht |

181.02 g/mol |

IUPAC-Name |

2-amino-4-chloropyridin-3-ol;hydrochloride |

InChI |

InChI=1S/C5H5ClN2O.ClH/c6-3-1-2-8-5(7)4(3)9;/h1-2,9H,(H2,7,8);1H |

InChI-Schlüssel |

WTPBAXXHAVZOBU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN=C(C(=C1Cl)O)N.Cl |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 Amino 4 Chloropyridin 3 Ol Hydrochloride

Established Synthetic Pathways and Precursors

The construction of the target molecule can be approached through several established routes, each starting from different precursors and employing distinct reaction sequences.

A common strategy in pyridine (B92270) synthesis involves the sequential introduction of halogen and amino groups. This pathway typically begins with a suitable pyridin-3-ol precursor, followed by controlled chlorination and amination steps.

The chlorination of pyridine and its derivatives can be achieved through various methods, including vapor-phase reactions at high temperatures with molecular chlorine. googleapis.com The specific conditions, such as temperature and the presence of catalysts, are crucial for controlling the position of chlorination. google.com For instance, processes have been developed that utilize special chlorination reactors to improve the contact between chlorine gas and the substrate, thereby enhancing the efficiency of the reaction. google.com

Following chlorination, the amino group is introduced. One classic method for the C2-amination of pyridines is the Chichibabin reaction, which involves treating the pyridine derivative with sodium amide or related reagents. youtube.comntu.edu.sg This reaction proceeds via nucleophilic substitution, where the amide anion attacks the electron-deficient C2 position, leading to the displacement of a hydride ion. youtube.comresearchgate.net Alternatively, an amino group can be introduced by the reduction of a nitro group. This involves nitrating the pyridine ring, followed by reduction using agents like iron powder in acetic acid. google.comgoogle.com

A plausible synthetic sequence could start with a pyridin-3-ol derivative, which is first chlorinated at the C4 position. The resulting 4-chloropyridin-3-ol would then undergo amination at the C2 position to yield the desired product.

The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions (ortho and para to the nitrogen atom). youtube.com The electronegative nitrogen atom can stabilize the negative charge in the intermediate (a Meisenheimer-like complex) formed during the addition of a nucleophile at these positions. quimicaorganica.orgquora.com

In the context of synthesizing 2-Amino-4-chloropyridin-3-ol, a precursor with a good leaving group at the 4-position, such as a 2-amino-3-hydroxypyridine (B21099) derivative, could be subjected to a chlorinating agent. However, the more common approach involves starting with a halopyridine. For example, a 2,4-dichloropyridin-3-ol (B1357952) intermediate could undergo selective nucleophilic substitution. The C4 position is generally more reactive towards nucleophiles than the C2 position in 2,4-dihalopyridines. An amino group or a precursor can be introduced at the C2 position by reacting a 4-chloropyridin-3-ol with a strong aminating agent. youtube.com The reactivity is governed by the ability of the pyridine nitrogen to stabilize the anionic intermediate formed during the attack. youtube.com

Table 1: Nucleophilic Aromatic Substitution on Pyridine Derivatives

| Position of Attack | Stability of Intermediate | Reactivity | Rationale |

| 2- (ortho) | High | Favored | Negative charge can be delocalized onto the electronegative nitrogen atom. youtube.comquora.com |

| 4- (para) | High | Favored | Negative charge can be delocalized onto the electronegative nitrogen atom. youtube.comquora.com |

| 3- (meta) | Low | Disfavored | The negative charge in the intermediate cannot be delocalized onto the nitrogen atom. youtube.comquimicaorganica.org |

Instead of modifying a pre-existing pyridine ring, the target molecule can be constructed from acyclic precursors via condensation reactions. These methods build the heterocyclic ring with the required substituents already in place or in a form that is easily converted.

One approach involves the reaction of furan (B31954) derivatives with ammonia (B1221849) under heat and pressure. For example, furan-2-carboxylic acid esters can react with ammonia in the presence of a catalyst to yield 2-amino-3-hydroxypyridine. google.com This product could then be selectively chlorinated at the C4 position.

Another versatile method is the condensation of active methylene (B1212753) compounds with other reagents. For instance, the condensation of 3-oxo-2-arylhydrazonopropanals with active methylene nitriles like ethyl cyanoacetate (B8463686) can produce substituted 2-hydroxy- or 2-aminonicotinates, depending on the reaction conditions. nih.gov Similar strategies, reacting compounds like chalcones with urea, thiourea, or malononitrile, can be employed to synthesize various substituted pyrimidine (B1678525) and pyridine derivatives. researchgate.net These principles could be adapted by choosing appropriate acyclic starting materials to construct the 2-amino-4-chloro-3-hydroxypyridine framework.

While chemical synthesis dominates, biocatalytic and enzymatic approaches offer potential routes to pyridine derivatives. The biosynthesis of natural products containing pyridine rings provides a blueprint for these strategies. Complex enzymatic assembly lines, such as those involving polyketide synthase–non-ribosomal peptide synthetase (PKS-NRPS) hybrids, are known to construct pyridine rings from simple precursors like picolinic acid, malonyl-CoA, and amino acids. nih.gov

In some biosynthetic pathways, enzymes catalyze Diels-Alder [4+2] cycloaddition reactions to form tetrahydropyridine (B1245486) intermediates, which are subsequently aromatized to the pyridine ring. nih.gov Although specific enzymatic pathways for the synthesis of 2-Amino-4-chloropyridin-3-ol have not been detailed, the existing knowledge of pyridine biosynthesis suggests that a chemoenzymatic approach could be feasible. This might involve using enzymes to create a key pyridinol intermediate, which is then chemically modified to introduce the chloro and amino groups.

The synthesis can also be achieved by modifying the chemical architecture of closely related pyridine compounds. Pyridine N-oxides are versatile intermediates in this regard. The N-oxide group activates the ring for both electrophilic and nucleophilic substitution and can be readily removed at a later stage. Addition of Grignard reagents to pyridine N-oxides followed by treatment with trifluoroacetic anhydride (B1165640) (TFAA) is an efficient method for producing substituted pyridines. nih.gov

Ring transformation is another powerful strategy. For example, 3-methyl-5-nitropyrimidin-4(3H)-one can react with enaminones to cause a ring transformation that leads to functionalized 4-aminopyridines. researchgate.net By carefully selecting the enaminone, various amino groups can be introduced at the 4-position. researchgate.net Furthermore, substitutions on the pyridine ring can be used to tune the electronic properties and reactivity of the molecule, allowing for controlled, stepwise functionalization. nih.gov A bicyclic pyridinol with antioxidant properties has been synthesized via the cyclocondensation of lactam acetals with an enaminone, showcasing another modification strategy. acs.org

Regioselective Synthesis of 2-Amino-4-chloropyridin-3-ol Hydrochloride

Achieving the specific 2,3,4-substitution pattern of the target compound requires a high degree of regioselectivity. The synthetic design must carefully orchestrate the sequence of reactions to ensure that each functional group is introduced at the correct position.

The inherent electronic properties of the pyridine ring dictate that nucleophilic attack is favored at the C2 and C4 positions, while electrophilic attack tends to occur at the C3 position. Synthetic strategies exploit this innate reactivity. For example, starting with pyridin-3-ol, an electrophilic chlorination might be directed to the C4 position due to the activating effect of the hydroxyl group.

Another advanced strategy involves the use of pyridyne intermediates. While 3,4-pyridynes often react with poor regioselectivity, the introduction of electron-withdrawing substituents at the C2 or C5 position can increase the distortion of the aryne bond, leading to greater control over the site of nucleophilic attack. nih.gov By generating a suitably substituted 3,4-pyridyne precursor, it may be possible to direct a nucleophile (like an amine or its equivalent) to the C2 position and a chlorine atom to the C4 position with high selectivity.

The use of directing groups is also a key tactic. A group can be temporarily installed on the pyridine ring to direct a substituent to a specific position, after which the directing group is removed. The regioselective synthesis of imidazo[1,2-a]pyridines, for example, is mediated by iodine–NH4OAc, demonstrating how specific reagent systems can control the outcome of a reaction. rsc.org Developing a regioselective synthesis for this compound would likely involve a multi-step process combining these principles, potentially using protecting groups for the hydroxyl and amino functions to prevent unwanted side reactions.

Control of Substitution Patterns on the Pyridine Ring

Achieving the specific 2-amino, 4-chloro, 3-ol substitution pattern on a pyridine ring is a significant synthetic challenge. Most syntheses of pyridine rings are based on condensation reactions of carbonyl compounds or cycloaddition reactions. nih.govbaranlab.org Classic methods like the Hantzsch dihydropyridine (B1217469) synthesis involve the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia, followed by oxidation to yield the pyridine ring. researchgate.netbaranlab.org Modifications to this approach can allow for the synthesis of asymmetric pyridines by performing condensation steps sequentially. baranlab.org

Modern synthetic methods offer more modular approaches. A cascade reaction involving a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and air oxidation, provides a versatile route to highly substituted pyridines under neutral conditions. nih.govorganic-chemistry.org This method demonstrates good functional group tolerance, which is crucial when dealing with sensitive groups like hydroxyl and amino functionalities. organic-chemistry.org The choice of starting materials directly dictates the final substitution pattern, offering a high degree of flexibility. organic-chemistry.org

Another strategy involves the functionalization of a pre-existing pyridine ring. However, the electronic nature of the pyridine ring, with its electron-deficient character, influences the position of incoming substituents. Electrophilic substitution typically occurs at the C-3 position, while nucleophilic substitution is favored at the C-2 and C-4 positions. nih.gov Therefore, directing groups and specific reaction conditions are necessary to achieve the desired polysubstitution pattern. For instance, the synthesis of 2-Amino-4-chloropyridine can be achieved from 4-chloropyridine-2-methyl formate (B1220265) through hydrazinolysis, diazotization, and rearrangement. guidechem.com This highlights how existing functionalities can be manipulated to introduce new groups at specific positions.

Influence of Protecting Groups and Catalysts on Regioselectivity

The regioselectivity of synthetic transformations is critically influenced by the choice of protecting groups and catalysts. Protecting groups are essential to prevent unwanted side reactions with sensitive functional groups. For the pyridine nitrogen, a borane (B79455) complex can serve as an effective protecting group, preventing its interference in base-mediated coupling reactions.

Catalysts play a pivotal role in directing the regioselectivity of reactions. In the synthesis of substituted pyridines, various catalysts are employed to achieve specific outcomes.

Table 1: Influence of Catalysts on Pyridine Synthesis

| Catalyst | Reaction Type | Role in Regioselectivity | Source |

|---|---|---|---|

| Copper(II) acetate (B1210297) | Cross-coupling | Catalyzes the N-iminative cross-coupling of alkenylboronic acids with oximes, initiating a cascade to form substituted pyridines. nih.govorganic-chemistry.org | nih.govorganic-chemistry.org |

| Palladium(dppf)Cl₂ | Suzuki Coupling | Used in microwave-assisted Suzuki coupling of pyridine-boronic acids to form C-C bonds at specific positions. nih.gov | nih.gov |

| Iron(III) chloride | Cyclization | Catalyzes the green conversion of ketoxime acetates and benzaldehyde (B42025) to form 2,4,6-trisubstituted symmetrical pyridines. nih.gov | nih.gov |

| Zeolites (H-Beta, H-ZSM-5) | Condensation | Direct the three-component condensation of ethanol (B145695), formaldehyde, and ammonia to form pyridines and picolines. nih.gov | nih.gov |

The aggregation state of reagents can also dictate regioselectivity. For example, in the alkylation of pyridines, the tetrameric clusters of alkyllithium reagents preferentially attack the C4 position, whereas dimeric clusters favor the C2 position. acs.org This demonstrates how the physical form of a reagent, influenced by factors like solvent, can control the reaction's outcome. acs.org

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of reaction conditions such as solvent, temperature, and pH.

Solvent Effects in this compound Synthesis

The choice of solvent is critical as it can influence reaction rates, equilibria, and the solubility of reactants and products. In the synthesis of related 2-amino-4-chloropyridine, solvents such as methanol (B129727) and 1,4-dioxane (B91453) have been utilized. chemicalbook.com For instance, the reaction of tert-butyl 4-chloropyridin-2-ylcarbamate with hydrogen chloride is carried out in 1,4-dioxane to yield 4-Chloropyridin-2-amine hydrochloride. chemicalbook.com

In other pyridine syntheses, such as the Bohlmann-Rahtz method, protic solvents like ethanol have been shown to improve the efficiency of the process compared to toluene. nih.govbeilstein-journals.org Some multicomponent reactions for synthesizing aminopyridine derivatives can even be conducted under solvent-free fusion conditions, offering a green chemistry approach. scispace.com

Table 2: Effect of Solvents on Pyridine Synthesis Yields

| Reaction | Solvent System | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| Bohlmann-Rahtz Synthesis | Toluene-Acetic Acid (5:1) | 140 °C | 5 min | 74% | beilstein-journals.org |

| Bohlmann-Rahtz Synthesis | Ethanol-Acetic Acid (5:1) | 120 °C | 5 min | 86% | beilstein-journals.org |

Temperature and pH Control for Enhanced Reaction Efficiency

Temperature and pH are fundamental parameters that must be precisely controlled to maximize reaction efficiency and minimize side products. Low temperatures, often between 0-5 °C, are employed during the formation of diazonium salts from hydrazides to ensure stability and prevent decomposition. chemicalbook.com Conversely, elevated temperatures are necessary for other steps, such as heating in a steam bath to drive gas evolution to completion or refluxing to ensure reactions like cyclization proceed. organic-chemistry.orgchemicalbook.com Microwave-assisted synthesis often utilizes temperatures between 120-140 °C to significantly reduce reaction times from hours to minutes. beilstein-journals.orgnih.gov

Control of pH is crucial, particularly in aqueous media and during work-up procedures. In one synthetic route for 2-Amino-4-chloropyridine, the pH is adjusted to 7 to induce the precipitation of the product from the reaction mixture. chemicalbook.com The Guareschi-Thorpe synthesis of hydroxypyridines can be performed in an aqueous medium where ammonium (B1175870) carbonate acts as both the nitrogen source and a pH-controlling agent. rsc.orgrsc.org This method highlights an environmentally friendly approach where the reaction's progress and product formation are pH-dependent. rsc.org Similarly, in the final reduction step for preparing 2-chloro-4-aminopyridine, the pH is adjusted to 7.0-8.0 with a sodium hydroxide (B78521) solution during the work-up. google.com

Isolation and Purification Techniques for this compound

The final stage of synthesis involves the isolation and purification of the target compound to achieve the desired purity. For crystalline solids like this compound, common techniques include filtration and recrystallization.

After a reaction is complete, the crude product often precipitates from the solution upon cooling or pH adjustment. This solid is then collected by filtration. guidechem.comchemicalbook.com The filtered solid, or "filter cake," can then be washed with an appropriate solvent to remove soluble impurities. chemicalbook.com

For further purification, recrystallization is a powerful technique. This involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution. chemicalbook.com Ethanol and ethyl acetate are commonly used solvents for recrystallizing pyridine derivatives. chemicalbook.comgoogle.com

Liquid-liquid extraction is another essential technique used during the work-up phase. The reaction mixture is partitioned between an aqueous phase and an immiscible organic solvent, such as ethyl acetate. nih.gov The product preferentially dissolves in the organic layer, which is then separated, dried over an anhydrous drying agent like sodium sulfate, and concentrated under reduced pressure to yield the purified product. nih.gov

Chemical Transformations and Reactivity of 2 Amino 4 Chloropyridin 3 Ol Hydrochloride

Electrophilic and Nucleophilic Reactions of the Pyridine (B92270) Core

The pyridine ring in 2-Amino-4-chloropyridin-3-ol is electron-rich due to the presence of the strongly activating amino and hydroxyl substituents. This electronic character governs its interactions with both electrophiles and nucleophiles.

The chlorine atom at the C4 position of the pyridine ring is a primary site for nucleophilic aromatic substitution (SNAr). This reactivity is characteristic of halopyridines, where the ring nitrogen acts as an electron-withdrawing group, stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. A variety of nucleophiles can displace the chloride ion, leading to a diverse range of 4-substituted pyridine derivatives.

Common nucleophilic substitution reactions applicable to this scaffold include:

Amination: Reaction with primary or secondary amines, often under basic conditions, can introduce new amino functionalities at the C4 position.

Alkoxylation: Treatment with alkoxides, such as sodium methoxide (B1231860) or ethoxide, can yield the corresponding 4-alkoxy derivatives.

Hydrolysis: Under forcing conditions (e.g., strong base and heat), the chlorine atom can be displaced by a hydroxyl group, although this can be challenging.

Table 1: Potential Nucleophilic Substitution Reactions at the C4 Position

| Nucleophile | Reagent Example | Expected Product |

| Primary Amine | R-NH₂ | 2-Amino-4-(alkylamino)pyridin-3-ol |

| Secondary Amine | R₂NH | 2-Amino-4-(dialkylamino)pyridin-3-ol |

| Alkoxide | RO⁻Na⁺ | 2-Amino-4-alkoxypyridin-3-ol |

| Thiolate | RS⁻Na⁺ | 2-Amino-4-(alkylthio)pyridin-3-ol |

The exocyclic amino and hydroxyl groups exhibit their own characteristic nucleophilic reactivity towards electrophiles. These reactions allow for further derivatization of the molecule.

Amino Group Reactivity: The 2-amino group is nucleophilic and can react with various electrophiles. Acylation with acyl chlorides or anhydrides in the presence of a base will form the corresponding amide. Alkylation can also occur, though it may require protective group strategies to ensure selectivity, as N-alkylation can sometimes be challenging on electron-rich aminopyridines. nih.gov Reductive amination is another pathway to form N-substituted derivatives. nih.gov

Hydroxyl Group Reactivity: The 3-hydroxyl group behaves as a typical phenol. It can be deprotonated by a base to form a phenoxide, which is a potent nucleophile. This allows for O-alkylation (Williamson ether synthesis) with alkyl halides or O-acylation with acylating agents to form esters.

Table 2: Derivatization of Amino and Hydroxyl Groups

| Functional Group | Reaction Type | Reagent Example | Product Structure |

| 2-Amino | Acylation | Acetic Anhydride (B1165640), Pyridine | N-(4-Chloro-3-hydroxypyridin-2-yl)acetamide |

| 2-Amino | Alkylation | Methyl Iodide, Base | 4-Chloro-2-(methylamino)pyridin-3-ol |

| 3-Hydroxyl | Alkylation (Etherification) | Ethyl Bromide, NaH | 4-Chloro-3-ethoxypyridin-2-amine |

| 3-Hydroxyl | Acylation (Esterification) | Benzoyl Chloride, Pyridine | (2-Amino-4-chloropyridin-3-yl) benzoate |

Oxidation and Reduction Pathways

The molecule can undergo oxidation at the pyridine ring nitrogen or reduction at the carbon-chlorine bond, leading to structurally distinct derivatives.

The pyridine ring nitrogen is susceptible to oxidation, typically forming a pyridine N-oxide. This transformation is commonly achieved using peroxy acids, such as meta-chloroperbenzoic acid (m-CPBA). The formation of the N-oxide significantly alters the electronic properties of the pyridine ring, making it more susceptible to certain types of nucleophilic and electrophilic reactions. For instance, the oxidation of 2-chloropyridine (B119429) is a known step in the synthesis of related aminopyridines. google.com

While the molecule already contains an amino group, reduction pathways can be employed to modify other parts of the structure. The most common reduction reaction for a chloropyridine is catalytic hydrogenation, which results in hydrodechlorination (replacement of the chlorine atom with a hydrogen atom). This reaction is often performed using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. This process effectively reduces the chloro-substituted pyridine to the corresponding 2-aminopyridin-3-ol. It is noted that in some reductions of related chloropyridines, dehalogenation can occur as a significant side reaction. psu.edu

Table 3: Oxidation and Reduction Reactions

| Reaction Type | Reagent(s) | Functional Group Transformed | Product |

| N-Oxidation | m-CPBA | Pyridine Nitrogen | 2-Amino-4-chloropyridin-3-ol 1-oxide |

| Hydrodechlorination | H₂, Pd/C | C4-Cl Bond | 2-Aminopyridin-3-ol |

Cross-Coupling Reactions and Advanced C-C/C-N Bond Formation

The chlorine atom at the C4 position serves as an excellent handle for modern palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of complex molecular architectures.

Suzuki Coupling: Reaction with a boronic acid or ester (R-B(OR)₂) in the presence of a palladium catalyst and a base allows for the formation of a C-C bond, yielding 4-aryl or 4-alkyl derivatives.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction couples the chloropyridine with a primary or secondary amine (R₂NH) to form a C-N bond. nih.gov This method is often more versatile and occurs under milder conditions than traditional SNAr amination.

Sonogashira Coupling: The coupling with a terminal alkyne in the presence of palladium and copper catalysts forms a C-C bond, introducing an alkynyl substituent at the C4 position.

Heck Coupling: Reaction with an alkene under palladium catalysis can also be used to form a C-C bond, introducing a vinyl substituent.

The specific choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. nih.govmdpi.comrsc.org

Table 4: Cross-Coupling Reactions at the C4 Position

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Class |

| Suzuki Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | C-C | 4-Aryl-2-aminopyridin-3-ol |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, Ligand, Base | C-N | N⁴,N⁴-Dialkyl-2-aminopyridine-3,4-diamine |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base | C-C | 2-Amino-4-(alkynyl)pyridin-3-ol |

| Heck Coupling | Alkene | Pd(OAc)₂, Ligand, Base | C-C | 2-Amino-4-(vinyl)pyridin-3-ol |

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

The chlorine atom at the C4 position of 2-Amino-4-chloropyridin-3-ol hydrochloride serves as a key handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide. libretexts.orgmdpi.com While direct studies on this specific hydrochloride salt are not prevalent, the reactivity can be inferred from related substituted pyridines.

The Suzuki-Miyaura reaction typically involves an oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with a boronic acid or ester, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. For 2-Amino-4-chloropyridin-3-ol, the chloro-substituent at C4 is the primary site for this transformation. The reaction of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids in the presence of Pd(PPh₃)₄ and K₃PO₄ demonstrates the feasibility of such couplings on a similar scaffold, affording novel pyridine derivatives in moderate to good yields. nih.gov

The presence of the 2-amino and 3-hydroxyl groups can influence the reaction. The amino group, in particular, is known to have the potential to deactivate transition metal catalysts, though successful couplings of 2-aminopyridine (B139424) electrophiles have been achieved under optimized conditions. nih.gov In the synthesis of complex benzo[a]phenoxazine derivatives, 2-aminopyridin-3-ol has been used as a precursor, with subsequent Suzuki-Miyaura coupling performed on a chlorinated derivative, highlighting the compatibility of this reaction with the core structure. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Related Halogenated Aminopyridines

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 85-95 | 60-85 | nih.gov |

Radical Coupling Reactions

Radical-based methods offer an alternative pathway for functionalizing pyridines, often with complementary reactivity to traditional two-electron processes. nih.gov For this compound, radical coupling could be initiated by generating a pyridyl radical at the C4 position. This can be achieved through the single-electron reduction of the carbon-chlorine bond, typically using a photoredox catalyst. nih.gov Once formed, this C4-centered radical can engage in coupling with various radical acceptors, such as electron-deficient olefins, to form new C-C bonds.

While classical Minisci reactions are often unselective, modern photoredox-mediated methods allow for the programmed and regioselective generation of a single pyridyl radical from a specific halopyridine. nih.gov An alternative strategy involves the conversion of the pyridine nitrogen into a pyridinium (B92312) salt, which can then undergo single-electron reduction to form a dearomatized pyridinyl radical capable of coupling with other radical species. nih.govacs.org This approach, however, alters the inherent structure of the starting material. Given the C4-chloro substituent, direct photoredox-catalyzed generation of a C4-pyridyl radical is the most plausible pathway for engaging this molecule in radical coupling reactions.

C-H Functionalization Strategies of Pyridine Derivatives

Direct C-H functionalization is a highly desirable synthetic strategy that avoids the need for pre-functionalized starting materials. rsc.org However, the selective functionalization of pyridines presents challenges due to the ring's electron-deficient nature and the strong coordinating ability of the nitrogen atom, which can interfere with metal catalysts. rsc.org

In this compound, the electronic properties of the existing substituents would govern the regioselectivity of any C-H functionalization. The amino and hydroxyl groups are electron-donating and activating, while the chloro group is electron-withdrawing and deactivating. The most electron-rich positions, and therefore the most likely sites for electrophilic functionalization or directed metalation, would be C5 and C6. The specific outcome would depend heavily on the reaction conditions and the chosen catalytic system, which must overcome the inherent challenges of pyridine C-H activation.

Amination and Aza-Annulation Reactions

The functional groups of this compound provide handles for both intermolecular amination and intramolecular or intermolecular annulation reactions to build fused ring systems.

Amination: The C4-chloro position is a viable site for palladium-catalyzed C-N cross-coupling, such as the Buchwald-Hartwig amination, to introduce a new amino substituent. wikipedia.org This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines. Studies on the regioselectivity of 2,4-dichloropyridine (B17371) have shown that amination can be selectively directed to the C2 position under certain conditions. researchgate.net However, with the C2 position already occupied by an amino group in the target molecule, the Buchwald-Hartwig reaction would be expected to proceed at the C4 position, enabling the synthesis of 2,4-diaminopyridin-3-ol derivatives. Practical methods for the amination of 2-bromopyridines with volatile amines have been developed, suggesting a broad scope for the amine coupling partner. researchgate.net

Aza-Annulation: The 2-amino group is a key functionality for building fused nitrogen-containing heterocycles. Aza-annulation reactions utilize this nucleophilic group to react with suitable partners to construct an adjacent ring. For instance, 2-aminopyridine derivatives can undergo annulation with arenes under metal-free conditions to access the pyrido[1,2-a]benzimidazole (B3050246) scaffold. nih.gov Similarly, copper-catalyzed annulation of 2-aminopyridine with electrophilic heterocycles like 3-nitroindoles provides direct access to polycyclic fused imidazo[1,2-a]pyridines. acs.org These methods illustrate how the 2-amino group on the target molecule could be leveraged to synthesize complex, fused heterocyclic systems.

Cyclization Reactions for Fused Heterocyclic Systems Derived from this compound

The adjacent 2-amino and 3-hydroxyl groups on the pyridine ring constitute a powerful synthetic motif for constructing fused heterocyclic systems. This ortho-amino-hydroxy arrangement is ideal for condensation reactions with bifunctional reagents to form five-membered rings fused to the pyridine core.

A prominent example is the synthesis of oxazolo[4,5-b]pyridines. The reaction of 2-amino-3-hydroxypyridine (B21099) with benzoyl chlorides, catalyzed by amino-functionalized SBA-15 under microwave irradiation, leads to the formation of 2-aryloxazolo[4,5-b]pyridines. researchgate.net This transformation proceeds via initial N-acylation of the amino group, followed by an intramolecular cyclization and dehydration, showcasing an efficient method for creating a fused oxazole (B20620) ring.

This reactivity can be extended to form other fused systems. For example, reaction with phosgene (B1210022) or its equivalents could yield an oxazolone (B7731731) derivative, while reaction with carbon disulfide could lead to a fused thiazole (B1198619) system after subsequent oxidation. The 2-amino-3-hydroxypyridine scaffold is a precursor for a variety of fused heterocycles, which are of significant interest in medicinal chemistry and material science. ias.ac.innih.gov

Table 2: Cyclization Reaction to Form a Fused Heterocycle

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Ref |

|---|

Directed Metalation and Rearrangement Processes

Directed metalation relies on the use of a directing group to selectively deprotonate an ortho-position with a strong base, typically an organolithium reagent. The resulting anion can then be trapped with an electrophile. Rearrangement processes can also be initiated by such metalation events.

Anionic ortho-Fries (AoF) Rearrangement

The anionic ortho-Fries (AoF) rearrangement is a powerful reaction that involves the 1,3-O→C migration of a carbamoyl (B1232498) or acyl group. wikipedia.orgrsc.org The process is initiated by the ortho-directed metalation of an aryl O-carbamate using a strong base like LDA or s-BuLi, which generates an ortho-lithiated species that subsequently rearranges upon warming. researchgate.netorganic-chemistry.org

For this compound, a hypothetical AoF rearrangement would first require the conversion of the 3-hydroxyl group into a suitable directing group, such as a diethylcarbamate. This O-carbamoyl group would then direct deprotonation to one of the ortho positions, C2 or C4.

However, this substrate presents significant challenges for a successful AoF rearrangement:

Competition at C2: The C2 position has an amino group. The acidic N-H protons would likely be deprotonated by the strong base before C-H abstraction, consuming the base and preventing the desired ortho-metalation.

Reactivity at C4: The C4 position is substituted with a chlorine atom. While ortho-metalation might occur here, it is more likely that a process like halogen-metal exchange would take place, or that the generated carbanion would be unstable. A standard rearrangement is unlikely.

Therefore, a classical Anionic ortho-Fries rearrangement on the 2-Amino-4-chloropyridin-3-ol scaffold is not considered a straightforward or viable transformation without significant modification or protection of the existing functional groups.

Research Findings on the Directed Remote Metalation (DreM) of this compound Not Publicly Available

Extensive searches of scientific literature and chemical databases have revealed no specific studies or detailed research findings on the directed remote metalation (DreM) of the chemical compound this compound.

Directed remote metalation is a powerful synthetic strategy for the functionalization of C-H bonds at positions that are sterically or electronically distant from a directing group within a molecule. This technique has been successfully applied to a variety of aromatic and heteroaromatic systems, enabling the synthesis of complex molecules with high regioselectivity.

However, despite the broad utility of DreM in organic synthesis, there appears to be no published research specifically detailing its application to this compound. The existing literature on pyridine functionalization covers a range of metalation techniques on various substituted pyridines, but does not address the specific substrate and reaction as requested.

Consequently, without any available research data, it is not possible to provide an article on the chemical transformations and reactivity of this compound specifically concerning directed remote metalation. The creation of data tables and detailed research findings, as per the request, is therefore unachievable.

Further research in this specific area would be required to elucidate the potential reactivity of this compound under DreM conditions and to characterize the resulting products.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Specific ¹H and ¹³C NMR chemical shifts, coupling constants, and spectral assignments for 2-Amino-4-chloropyridin-3-ol hydrochloride are not available in the reviewed literature.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Detailed IR and Raman vibrational frequencies and mode assignments for this compound have not been reported.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

The UV-Vis absorption maxima and corresponding electronic transition data for this compound are not documented in available scientific sources.

Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) for Purity and Identity Confirmation

Specific mass spectrometry fragmentation patterns and HPLC retention times for the purity and identity confirmation of this compound are not available.

X-ray Diffraction (XRD) and Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

There are no published X-ray diffraction data, including unit cell parameters and detailed crystal structure information, for this compound.

Further empirical research is required to determine the detailed spectroscopic and structural properties of this compound.

Theoretical and Computational Chemistry of 2 Amino 4 Chloropyridin 3 Ol Hydrochloride

Density Functional Theory (DFT) Calculations and Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a powerful method for investigating the electronic structure and geometry of molecules. It is employed to predict the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry, by finding the minimum energy state on the potential energy surface.

Assessment of Energetic and Geometric Properties

DFT calculations are utilized to determine the ground-state optimized geometry of 2-Amino-4-chloropyridin-3-ol hydrochloride. This process yields crucial energetic and geometric parameters that define the molecule's structure. Energetic properties include the total electronic energy and the heat of formation, which are indicators of the molecule's thermodynamic stability.

| Parameter Type | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C2-N (Amino) | Illustrative: ~1.37 Å |

| Bond Length | C4-Cl | Illustrative: ~1.74 Å |

| Bond Length | C3-O (Hydroxyl) | Illustrative: ~1.36 Å |

| Bond Angle | N-C2-C3 | Illustrative: ~123° |

| Bond Angle | Cl-C4-C3 | Illustrative: ~118° |

| Dihedral Angle | N-C2-C3-O | Illustrative: ~0° or ~180° |

Basis Set and Functional Selection in DFT Studies

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional is an approximation of the exchange-correlation energy, a key component of the total electronic energy. A commonly used and well-validated functional for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines both exact Hartree-Fock exchange with DFT exchange-correlation terms. researchgate.net

The basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide more flexibility in describing the spatial distribution of electrons, leading to higher accuracy at a greater computational expense. A frequently employed basis set for molecules of this type is 6-311G(d,p) or larger, which offers a good balance of accuracy and efficiency. researchgate.netnih.gov The selection of an appropriate functional and basis set is critical for obtaining reliable predictions of molecular properties. researchgate.net

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and kinetic stability. nih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

Characterization of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. researchgate.net The energies of these orbitals and the energy gap between them (ΔE = ELUMO – EHOMO) are critical descriptors of a molecule's reactivity.

For 2-Amino-4-chloropyridin-3-ol, the HOMO is expected to be primarily localized on the electron-rich parts of the molecule, such as the amino group, the hydroxyl group, and the pyridine (B92270) ring, which are regions susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the pyridine ring, particularly near the electron-withdrawing chlorine atom, indicating sites for potential nucleophilic attack. nih.govresearchgate.net

| Property | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents the molecule's ability to donate electrons. Higher energy indicates a better electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the molecule's ability to accept electrons. Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity and lower stability. nih.gov |

Reactivity Predictions Based on Orbital Interactions

The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A molecule with a small frontier orbital gap is generally more polarizable and exhibits higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Such a molecule is often termed "soft." Conversely, a large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, a characteristic of a "hard" molecule. By analyzing the energy gap, predictions can be made about the molecule's participation in chemical reactions.

Analysis of Substituent Effects on Frontier Orbitals

The electronic properties of the pyridine ring are significantly influenced by its substituents: the amino (-NH2), chloro (-Cl), and hydroxyl (-OH) groups. The nature of these substituents—whether they are electron-donating or electron-withdrawing—alters the energy levels of the frontier orbitals. rsc.org

Amino (-NH2) and Hydroxyl (-OH) Groups: These are strong electron-donating groups through resonance. They tend to increase the electron density of the pyridine ring and raise the energy of the HOMO, making the molecule a better electron donor. rsc.orgresearchgate.net

The interplay of these substituent effects determines the final energies of the frontier orbitals and the magnitude of the HOMO-LUMO gap. This tuning of electronic properties is a fundamental strategy in designing molecules with specific reactivity characteristics. rsc.org

Electron Density and Charge Distribution Analysis

Detailed analyses of the electron density and charge distribution for this compound are not available in existing literature. Such studies are crucial for understanding the molecule's chemical behavior.

Natural Bond Orbital (NBO) Analysis

There are no published Natural Bond Orbital (NBO) analyses for this compound. NBO analysis is a powerful tool for examining charge transfer and donor-acceptor interactions within a molecule by analyzing the localized orbitals. uni-muenchen.dewikipedia.org For similar pyridine derivatives, NBO analysis has been used to understand the nature of bonding and intermolecular forces. nih.govbohrium.com However, specific data on bond orders, hybridization, and stabilization energies for the title compound are absent from the scientific record.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map for this compound has not been reported. MEP mapping is instrumental in identifying the electrophilic and nucleophilic sites of a molecule by visualizing the electrostatic potential on the electron density surface. fu-berlin.deresearchgate.netnih.gov This analysis helps predict how a molecule will interact with other charged species. rsc.org For other halogenated pyridines, MEP studies have identified regions of positive potential (σ-holes) on the halogen atoms, which are significant for understanding halogen bonding. fu-berlin.de Without specific studies, the electrostatic landscape of this compound remains uncharacterized.

Computational Prediction of Spectroscopic Parameters

Computational predictions of spectroscopic parameters (such as IR, Raman, and NMR spectra) for this compound using methods like Density Functional Theory (DFT) are not available. Such theoretical calculations are vital for interpreting experimental spectra and confirming molecular structures. nih.govniscpr.res.in While DFT has been successfully applied to other pyridine derivatives to correlate calculated vibrational frequencies with experimental data, no such data exists for the title compound. strath.ac.uk

Global Reactivity Descriptors in Theoretical Studies

There is no information available regarding the global reactivity descriptors of this compound. These descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are used to predict the chemical reactivity and stability of a molecule. nih.govscirp.org Parameters such as chemical potential, hardness, softness, and electrophilicity index, which are routinely calculated for other heterocyclic systems, have not been determined for this specific compound. researchgate.net

Derivatization and Functionalization Strategies of 2 Amino 4 Chloropyridin 3 Ol Hydrochloride

Design and Synthesis of Functionalized Derivatives

The design of functionalized derivatives of 2-Amino-4-chloropyridin-3-ol hydrochloride can be approached by considering the independent and cooperative reactivity of its three key functional groups: the amino group, the chloro substituent, and the hydroxyl group. The synthesis of derivatives would likely involve selective reactions that target one of these sites while preserving or subsequently modifying the others.

The amino group at the 2-position is a versatile handle for a variety of transformations. It can undergo acylation, sulfonylation, and alkylation to introduce a wide range of substituents. For instance, reaction with acyl chlorides or anhydrides would yield the corresponding amides, while treatment with sulfonyl chlorides would produce sulfonamides. Furthermore, the amino group can be a key participant in condensation reactions, such as the formation of Schiff bases with aldehydes and ketones, which can then be further modified. researchgate.net

The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), a common strategy for introducing diversity onto pyridine (B92270) rings. chemicalbook.com A wide array of nucleophiles, including amines, thiols, and alkoxides, can be employed to displace the chloride, thereby installing new functional groups at this position. The reactivity of the chloro group in SNAr reactions is enhanced by the electron-withdrawing nature of the pyridine nitrogen.

The hydroxyl group at the 3-position offers another site for functionalization. It can be alkylated to form ethers or acylated to form esters. These reactions allow for the introduction of various lipophilic or sterically bulky groups, which can modulate the physicochemical properties of the parent molecule.

A general overview of these potential derivatization pathways is presented in the table below.

| Functional Group | Reaction Type | Reagent Class | Potential Product Class |

| 2-Amino | Acylation | Acyl chlorides, Anhydrides | Amides |

| 2-Amino | Sulfonylation | Sulfonyl chlorides | Sulfonamides |

| 2-Amino | Condensation | Aldehydes, Ketones | Schiff bases (Imines) |

| 4-Chloro | Nucleophilic Substitution | Amines, Thiols, Alkoxides | 4-substituted pyridines |

| 3-Hydroxyl | Alkylation | Alkyl halides, Sulfates | Ethers |

| 3-Hydroxyl | Acylation | Acyl chlorides, Anhydrides | Esters |

This table represents potential derivatization strategies based on the functional groups present. Specific reaction conditions would need to be optimized for this compound.

Strategic Introduction of Diverse Substituents onto the Pyridine Scaffold

The introduction of diverse substituents onto the this compound scaffold requires careful consideration of the directing effects of the existing groups and the choice of reaction conditions to achieve regioselectivity.

The amino and hydroxyl groups are activating, ortho-, para-directing groups in electrophilic aromatic substitution. However, the pyridine nitrogen is strongly deactivating, making electrophilic substitution on the pyridine ring challenging. Should such reactions be feasible, the position of substitution would be influenced by the combined directing effects of the existing substituents.

A more plausible strategy for introducing further diversity is through cross-coupling reactions. The chloro group at the 4-position is a suitable handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions would allow for the formation of carbon-carbon and carbon-nitrogen bonds, introducing aryl, heteroaryl, alkyl, and amino substituents at the 4-position.

The diazotization of the 2-amino group offers another synthetic route. Treatment with a nitrite (B80452) source under acidic conditions would generate a diazonium salt. This intermediate can then be subjected to a variety of Sandmeyer-type reactions to introduce a range of substituents, including halogens, cyano, and hydroxyl groups, at the 2-position, or it could be used in coupling reactions.

The strategic sequencing of these reactions is crucial. For example, the amino group might need to be protected before performing reactions on the other parts of the molecule to avoid side reactions. The choice of protecting group would be critical to ensure its stability under the reaction conditions and its subsequent facile removal.

| Reaction Strategy | Target Position | Reaction Type | Potential New Substituent |

| Nucleophilic Aromatic Substitution | 4 | SNAr | -NR2, -SR, -OR |

| Palladium-Catalyzed Cross-Coupling | 4 | Suzuki, Stille, etc. | Aryl, Alkyl, etc. |

| Diazotization-Substitution | 2 | Sandmeyer reaction | -Cl, -Br, -CN, -OH |

This table outlines strategic approaches for introducing substituents onto the pyridine scaffold of this compound.

Mechanistic Studies of Derivatization Reactions

The nucleophilic aromatic substitution of the 4-chloro group is expected to proceed via a Meisenheimer complex intermediate. In this two-step addition-elimination mechanism, the nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate. The subsequent departure of the chloride ion restores the aromaticity of the ring. The rate of this reaction is influenced by the electron-withdrawing nature of the pyridine nitrogen and the nature of the nucleophile and solvent.

The mechanism of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The palladium(0) catalyst first undergoes oxidative addition to the C-Cl bond at the 4-position of the pyridine ring. This is followed by transmetalation with an organoboron reagent. The cycle is completed by reductive elimination of the coupled product and regeneration of the palladium(0) catalyst.

The diazotization of the 2-amino group involves the reaction with nitrous acid (generated in situ from a nitrite salt and a strong acid) to form a diazonium salt. The mechanism involves the formation of the nitrosyl cation (NO+) which then reacts with the amino group. The resulting diazonium ion is a good leaving group (N2) and can be displaced by a variety of nucleophiles in subsequent substitution reactions.

Understanding these fundamental mechanisms is crucial for the rational design of synthetic routes and the optimization of reaction conditions for the derivatization of this compound.

Supramolecular Chemistry and Crystal Engineering of 2 Amino 4 Chloropyridin 3 Ol Hydrochloride Systems

Hydrogen Bonding Networks in Crystalline Architectures

The crystalline structure of 2-Amino-4-chloropyridin-3-ol hydrochloride is expected to be dominated by an extensive network of hydrogen bonds. The molecule possesses multiple hydrogen bond donor sites—the amino group (-NH2), the hydroxyl group (-OH), and the protonated pyridinium (B92312) nitrogen (N+-H)—as well as acceptor sites, including the chloride anion (Cl-), the hydroxyl oxygen, and the amino nitrogen. This multiplicity of functional groups allows for the formation of complex and robust hydrogen-bonded assemblies.

Identification of Supramolecular Synthons

Supramolecular synthons are robust, predictable patterns of intermolecular interactions that act as the building blocks of crystal structures. For derivatives of 2-aminopyridine (B139424), the most common and well-characterized synthon is the centrosymmetric R²₂(8) dimer, formed through a pair of N-H···N hydrogen bonds between the amino groups and the ring nitrogen atoms of two separate molecules. mdpi.comnih.gov This dimeric motif is a highly reliable pattern observed across a wide range of related structures, including aminopyrazines and amino-1,3-thiazoles. mdpi.comresearchgate.net

In the case of this compound, the protonation of the pyridine (B92270) ring nitrogen by the hydrochloric acid precludes the formation of the classic R²₂(8) aminopyridine dimer, as the ring nitrogen is no longer a hydrogen bond acceptor. Instead, new and stronger synthons involving the pyridinium N+-H group and the chloride anion are anticipated. The primary synthon is likely to be a charge-assisted N+-H···Cl⁻ hydrogen bond. Furthermore, the amino and hydroxyl groups can form hydrogen bonds with the chloride ion (N-H···Cl⁻ and O-H···Cl⁻) or with other functional groups on neighboring molecules (e.g., N-H···O, O-H···N). This can lead to the formation of alternative ring motifs or chain structures. For instance, in a related pyrimidinium salt, the protonated ring nitrogen and the amino group cooperatively bind to an anionic counterion, forming an R²₂(8) ring. nih.gov

| Potential Supramolecular Synthon | Interacting Groups | Description | Reference |

| Charge-Assisted Hydrogen Bond | Pyridinium N⁺-H, Chloride Cl⁻ | A strong, primary interaction linking the cation and anion. | thermofisher.com |

| Anion Binding Motif | Amino N-H, Hydroxyl O-H, Chloride Cl⁻ | The chloride ion acts as an acceptor for multiple hydrogen bonds. | nih.gov |

| Catemeric Chains | O-H···O or N-H···O | Self-association of molecules through hydroxyl or amino groups. | nih.gov |

Role of the Hydrochloride Moiety in Crystal Packing

The hydrochloride moiety plays a pivotal role in dictating the crystal packing of 2-Amino-4-chloropyridin-3-ol. Its primary function is the protonation of the basic pyridine ring nitrogen, which transforms the neutral organic molecule into a cation. This has two major consequences for the supramolecular assembly.

First, the introduction of a formal charge fundamentally alters the hydrogen bonding landscape. The newly formed pyridinium N⁺-H group becomes the strongest hydrogen bond donor in the molecule. Consequently, the chloride anion (Cl⁻) serves as a primary and highly effective hydrogen bond acceptor. The crystal structure is therefore expected to be organized around strong, charge-assisted N⁺-H···Cl⁻ interactions. thermofisher.com

Second, the chloride ion itself becomes a key structural node, capable of accepting multiple hydrogen bonds simultaneously from the N⁺-H, -NH₂, and -OH groups. This allows the chloride ion to bridge multiple cationic molecules, weaving them into a stable three-dimensional framework. The result is a significant shift from the packing motifs seen in the neutral parent compound to a structure more characteristic of an organic salt, where electrostatic interactions and charge-assisted hydrogen bonds are the dominant organizational forces.

Co-crystallization and Polymorphism Studies of this compound

While specific studies on the co-crystallization and polymorphism of this compound are not extensively documented, the molecular structure possesses all the necessary features to be a prime candidate for such investigations. The presence of multiple strong hydrogen bond donors and acceptors makes it a versatile component for co-crystal formation with other molecules (co-formers). The parent compound, 2-amino-4-chloropyridine, has been successfully used to form molecular salts with chlorobenzoic acids, demonstrating its utility as a co-former. mdpi.com

Polymorphism, the ability of a compound to crystallize in multiple different crystal structures, is also highly probable. The conformational flexibility of the hydroxyl group combined with the variety of possible hydrogen and halogen bonding patterns could lead to different packing arrangements (polymorphs) under varying crystallization conditions. For example, three distinct polymorphs were isolated for a complex of the related 2-amino-5-chloropyrazine (B1281452) ligand, each displaying unique one- or two-dimensional polymeric structures based on different hydrogen bonding patterns. mdpi.com This highlights the sensitivity of the final crystal structure to subtle energetic differences between possible intermolecular arrangements.

Halogen Bonding Interactions in Pyridine Derivatives

Beyond hydrogen bonding, the chlorine atom at the 4-position of the pyridine ring can participate in halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). nih.gov This electrophilic character is concentrated in a region of positive electrostatic potential on the halogen atom, known as a σ-hole, located opposite the C-Cl covalent bond.

| Interaction Type | Donor | Acceptor | Description | Reference |

| Type I Halogen Bond | C-Cl | Cl-C | Interaction involving the sides of the halogen atoms. | nih.gov |

| Type II Halogen Bond (σ-hole) | C-Cl | O, N, Cl⁻ | Directional interaction between the positive σ-hole on Cl and a Lewis base. | mdpi.comnih.gov |

| Weak Hydrogen Bond | C-H | Cl | The chlorine atom acting as a weak hydrogen bond acceptor. | nih.gov |

Self-Assembly Principles and Controlled Crystallization

The formation of a crystal from molecules of this compound is a complex self-assembly process governed by a hierarchy of intermolecular interactions. The principle of structural hierarchy suggests that the strongest and most directional interactions dictate the primary motifs, which then assemble into larger superstructures via weaker forces.

In this system, the self-assembly cascade would likely begin with the formation of the most stable interactions: the charge-assisted N⁺-H···Cl⁻ hydrogen bonds. These ion pairs or small clusters would then organize further, guided by the next strongest interactions, such as O-H···Cl⁻ and N-H···Cl⁻ hydrogen bonds, to form chains, layers, or more complex networks. Finally, weaker interactions like halogen bonds and π–π stacking between pyridine rings would provide additional stabilization, directing the final three-dimensional packing. nih.govresearchgate.net

Controlled crystallization involves manipulating experimental parameters to steer this self-assembly process toward a desired crystalline outcome (e.g., a specific polymorph or crystal habit). Factors such as the choice of solvent, rate of cooling or evaporation, temperature, and presence of additives can influence the kinetics and thermodynamics of nucleation and crystal growth. By carefully selecting these conditions, it is possible to favor the formation of certain supramolecular synthons over others, thereby controlling the final solid-state architecture. rsc.org

Applications As a Strategic Synthetic Building Block in Advanced Chemical Synthesis

Precursor for Nitrogen-Containing Heterocyclic Scaffolds

The structure of 2-Amino-4-chloropyridin-3-ol hydrochloride is ideally suited for the synthesis of various nitrogen-containing heterocyclic compounds. bloomtechz.com More than 85% of all biologically active compounds are reported to be heterocycles, with a significant portion containing nitrogen. researchgate.net This highlights the importance of starting materials like 2-Amino-4-chloropyridin-3-ol that can efficiently generate these scaffolds. The presence of the pyridine (B92270) core, combined with the reactive amino, hydroxyl, and chloro substituents, allows for a variety of cyclization and condensation reactions to form fused ring systems or to introduce additional heterocyclic moieties. bloomtechz.com These resulting scaffolds are often central to the structure of pharmacologically active agents and other functional organic materials. bloomtechz.comresearchgate.net

Intermediate in the Synthesis of Complex Organic Molecules

As a highly functionalized pyridine derivative, this compound serves as a crucial intermediate in the multi-step synthesis of complex organic molecules. bloomtechz.comguidechem.com Pyridine derivatives are integral to the creation of numerous pharmaceuticals. guidechem.com For instance, related 2-aminopyridine (B139424) structures are key intermediates in the synthesis of various inhibitors, including those for tyrosine kinase, PI3K, and aldosterone (B195564) synthase. guidechem.com The strategic placement of the chlorine atom allows for its displacement or for cross-coupling reactions, enabling the introduction of diverse substituents and the extension of the molecular framework. The amino and hydroxyl groups can be protected or can participate in reactions to build complexity, leading to the efficient assembly of intricate molecular architectures.

| Target Molecule Class | Role of 2-Aminopyridine Intermediate |

| Tyrosine Kinase Inhibitors | Core structural component |

| PI3K Inhibitors | Key building block for the heterocyclic core |

| Aldosterone Synthase Inhibitors | Precursor for the final active molecule |

Utility in the Development of Pyridine-Based Chemical Probes and Ligands

The pyridine nucleus is a well-established component of ligands used in coordination chemistry and in the development of chemical probes for biological systems. The functional groups on this compound allow for its derivatization to create tailored ligands capable of coordinating with various metal ions. Furthermore, these functional handles can be used to attach fluorophores or other reporter groups, facilitating the development of chemical probes for bio-imaging and sensing applications. The ability to synthesize organic fluorescent dyes from aminopyridine structures is noted as an important application in bioluminescence research and drug screening. bloomtechz.com

Role in Agrochemical and Material Science Intermediate Synthesis

Beyond pharmaceuticals, this compound and its parent compound, 2-amino-4-chloropyridine, are valuable intermediates in the agrochemical and material science sectors. bloomtechz.com In agriculture, these compounds can be used to synthesize plant growth regulators and are intermediates for certain insecticides and herbicides. bloomtechz.comgoogle.com For example, the reaction of 2-chloro-4-aminopyridine with phenylisocyanate produces 1-(2-chloro-4-pyridyl)-3-phenylurea, a compound with very high cytokinin activity that can increase fruit rates in citrus and promote the growth of various crops. google.com In material science, the pyridine structure is a component in the synthesis of polymers, dyes, and liquid crystal materials, where the specific substitution pattern of the starting material can influence the final properties of the material. bloomtechz.com

Future Directions and Emerging Research Avenues for 2 Amino 4 Chloropyridin 3 Ol Hydrochloride

Development of Novel and Sustainable Synthetic Methodologies

There is no publicly available research detailing the synthesis of 2-Amino-4-chloropyridin-3-ol hydrochloride. While synthetic routes for the related compound, 2-Amino-4-chloropyridine, are documented, these methods are not directly applicable to the synthesis of the 3-hydroxy derivative. The development of novel and sustainable synthetic pathways would be a crucial first step in unlocking the research potential of this compound. Future research would likely focus on efficient methods for the introduction of the hydroxyl group onto the pyridine (B92270) ring, alongside the existing amino and chloro substituents.

Integration of Advanced Spectroscopic and Computational Approaches

A full spectroscopic and computational characterization of this compound is not available in the literature. While chemical suppliers may possess internal data such as NMR, HPLC, and mass spectrometry for quality control, these are not published. Advanced spectroscopic analyses would be essential for confirming the structure and purity of the compound, while computational studies could provide insights into its electronic structure, reactivity, and potential intermolecular interactions.

Exploration of Undiscovered Chemical Transformations and Reactivity

The chemical reactivity of this compound is an unexplored area. The presence of three different functional groups—an amino group, a chloro atom, and a hydroxyl group—on the pyridine ring suggests a rich and complex reactivity profile. Future research could investigate selective reactions at each of these sites, leading to a wide array of novel chemical entities.

Design of Highly Functionalized Derivatives for Specific Chemical Applications

The absence of foundational research on this compound means that the design and synthesis of its functionalized derivatives have not been explored. The development of such derivatives would be a logical next step following the establishment of reliable synthetic routes and a thorough understanding of the parent compound's reactivity. These derivatives could have potential applications in medicinal chemistry, materials science, and agrochemicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.